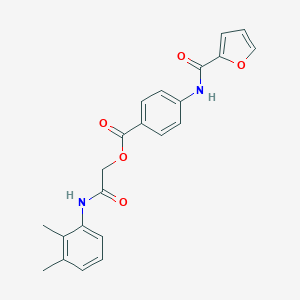
2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as AQ-RA 741 and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit the growth of certain microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate in lab experiments is its versatility. This compound can be used in a wide range of assays and experiments to study various cellular processes. However, one of the limitations of using this compound is its potential toxicity. Careful handling and appropriate safety measures must be taken when working with this compound.
Orientations Futures
There are several potential future directions for research involving 2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate. Some of these directions include:
1. Further studies on the mechanism of action of this compound and its interactions with various cellular proteins and enzymes.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Investigation of the potential use of this compound in combination with other drugs for the treatment of various diseases.
4. Studies on the potential use of this compound as a diagnostic tool for certain diseases.
5. Investigation of the potential use of this compound in the development of new antimicrobial agents.
Méthodes De Synthèse
The synthesis of 2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate involves a multi-step process that has been described in several research articles. One of the most commonly used methods involves the reaction of 2-(4-chlorophenyl)-4-quinolinecarboxylic acid with 2-(2-methoxyanilino)-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
The potential applications of 2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate in scientific research are vast and varied. This compound has been studied for its antimicrobial, anti-inflammatory, and anticancer properties. It has also been tested for its ability to inhibit the growth of certain viruses such as HIV and HCV.
Propriétés
Nom du produit |
2-(2-Methoxyanilino)-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate |
|---|---|
Formule moléculaire |
C25H19ClN2O4 |
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
[2-(2-methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H19ClN2O4/c1-31-23-9-5-4-8-21(23)28-24(29)15-32-25(30)19-14-22(16-10-12-17(26)13-11-16)27-20-7-3-2-6-18(19)20/h2-14H,15H2,1H3,(H,28,29) |
Clé InChI |
VWANAJXINXQKSW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
SMILES canonique |
COC1=CC=CC=C1NC(=O)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-(1,3-thiazol-2-yl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271047.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271050.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)
![N-dibenzo[b,d]furan-3-yl-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271052.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271053.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271055.png)
![1-(3-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271057.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271058.png)
![6-bromo-N-(dibenzo[b,d]furan-3-yl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271061.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-methoxyphenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271065.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 2-(phenylcarbonyl)cyclohexanecarboxylate](/img/structure/B271066.png)